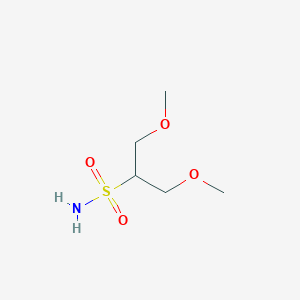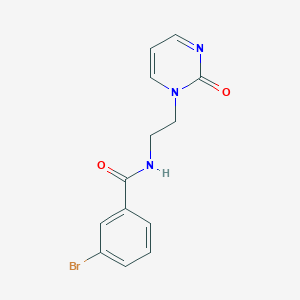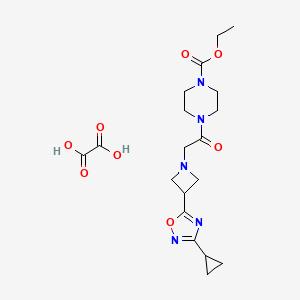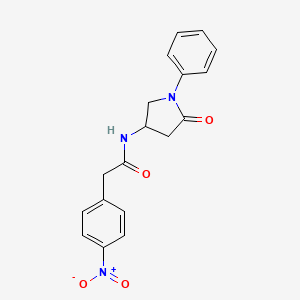
1,3-Dimethoxypropane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxypropane-2-sulfonamide is a chemical compound with the CAS Number: 1850963-17-5 . It has a molecular weight of 183.23 . It is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H13NO4S/c1-9-3-5 (4-10-2)11 (6,7)8/h5H,3-4H2,1-2H3, (H2,6,7,8) .Physical And Chemical Properties Analysis
This compound is an oil-like substance . It has a molecular weight of 183.23 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Carbonic Anhydrase Inhibition
A study conducted by Akbaba et al. (2014) explored the inhibitory effects of sulfonamide derivatives, including those similar to 1,3-dimethoxypropane-2-sulfonamide, on human carbonic anhydrase isozymes hCA I and hCA II. These sulfonamides have shown potential in inhibiting the activity of these enzymes, which are pivotal in many physiological processes, including respiration and the acid-base balance in blood and tissues. The research highlighted the therapeutic potential of these compounds in treating conditions like glaucoma, epilepsy, and altitude sickness due to their enzyme inhibition capabilities. (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Solvate Formation and Crystallography
Another area of research pertains to the structural and thermochemical studies of sulfonamide drugs, as investigated by Aitipamula, Chow, and Tan (2012). This study examined the ability of sulfonamide drugs to form solvates, which are complexes formed between solvent molecules and the drug. Understanding the solvate formation is crucial for drug formulation and stability. The study provided insights into the factors favoring solvate formation and highlighted the impact of hydrogen bond acceptor groups in solvents on this process. This research underscores the importance of solvate formation in the development and optimization of pharmaceuticals. (Aitipamula, Chow, & Tan, 2012).
Redox Sensing and Protein Regulation
Research by Charles et al. (2007) introduced a novel aspect of sulfonamide compounds in redox sensing and protein regulation. They synthesized a biotinylated derivative of dimedone, a compound structurally related to sulfonamides, to tag protein sulfenates selectively. This tagging allows for the monitoring of protein sulfenation, a reversible post-translational modification that regulates protein function in response to oxidative stress. This study opens avenues for exploring sulfonamide derivatives in studying cellular responses to oxidative damage and the role of protein sulfenation in disease processes. (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, & Eaton, 2007).
作用機序
Target of Action
1,3-Dimethoxypropane-2-sulfonamide belongs to the class of sulfonamides, which are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for its active site . By binding to the enzyme’s active site, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway leading to the production of nucleotides, which are the building blocks of DNA . This disruption affects the ability of bacteria to replicate their DNA and divide, thereby inhibiting their growth .
Pharmacokinetics
Sulfonamides in general are known to be rapidly absorbed and slowly excreted, which allows them to maintain effective concentrations in the body over a prolonged period .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid and, consequently, the production of nucleotides, the compound prevents bacteria from replicating their DNA and dividing . This bacteriostatic effect helps the immune system to eliminate the bacterial infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption of the compound and potentially its effectiveness .
Safety and Hazards
特性
IUPAC Name |
1,3-dimethoxypropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCLYIEOHWEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-[[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2829304.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2829306.png)



![2-Chloro-N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]propanamide](/img/structure/B2829314.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzamide](/img/structure/B2829318.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)

![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)

![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)
